(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
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Overview
Description
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid is a natural compound with the molecular formula C31H46O7 and a molecular weight of 530.71 g/mol . This compound is part of the lupane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid typically involves multiple steps, starting from naturally occurring lupane-type triterpenoids. The key steps include oxidation, acetylation, and selective functional group transformations . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical modification . Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .
Major Products
Scientific Research Applications
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and products with specific functional properties.
Mechanism of Action
The mechanism of action of (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Lupenone: Another lupane-type triterpenoid with similar biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties.
Betulinic acid: Widely studied for its anticancer and antiviral activities.
Uniqueness
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid stands out due to its specific acetoxy and oxo functional groups, which contribute to its unique reactivity and bioactivity . Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O7/c1-17(32)19-9-14-31(26(36)37)16-15-28(4)20(24(19)31)7-8-21-27(3)12-11-23(38-18(2)33)30(6,25(34)35)22(27)10-13-29(21,28)5/h19-24H,7-16H2,1-6H3,(H,34,35)(H,36,37)/t19-,20+,21+,22+,23+,24+,27+,28+,29+,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMCMWIFWYXIRT-XGXSGSDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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